molecular formula C9H9Cl2NO2 B13916959 5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid monohydrochloride

5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid monohydrochloride

Cat. No.: B13916959
M. Wt: 234.08 g/mol
InChI Key: BYKPWTMONIIYRW-UHFFFAOYSA-N
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Description

5-Chloroindoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroindoline-2-carboxylic acid hydrochloride typically involves the chlorination of indoline-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the formation of 5-chloroindoline-2-carboxylic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloroindoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

5-Chloroindoline-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloroindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. As an antagonist at the glycine site of the NMDA receptor, it inhibits the receptor’s activity, which can modulate neurotransmission and has potential implications in neurological research .

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole-2-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.

    Indoline-2-carboxylic acid: The parent compound without the chlorine substitution.

    5-Methoxyindole-2-carboxylic acid: Another indole derivative with a methoxy group instead of chlorine.

Uniqueness

5-Chloroindoline-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potential as an NMDA receptor antagonist. This makes it particularly valuable in neurological research and drug development.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8ClNO2.ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H

InChI Key

BYKPWTMONIIYRW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O.Cl

Origin of Product

United States

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